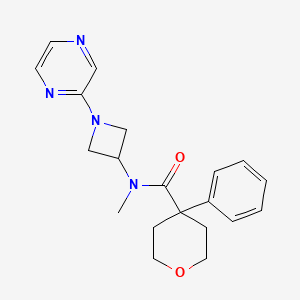
N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and an oxane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide typically involves multiple steps, including the formation of the pyrazine and azetidine rings, followed by their integration into the oxane structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazine and azetidine rings.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-4-phenyl-N-(1-pyrazin-2-yl)oxane-4-carboxamide: Lacks the azetidine ring, which may affect its binding properties and reactivity.
N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which could influence its solubility and reactivity.
Uniqueness
N-Methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide is unique due to its combination of pyrazine, azetidine, and oxane rings, which confer specific chemical and biological properties not found in similar compounds
Eigenschaften
IUPAC Name |
N-methyl-4-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23(17-14-24(15-17)18-13-21-9-10-22-18)19(25)20(7-11-26-12-8-20)16-5-3-2-4-6-16/h2-6,9-10,13,17H,7-8,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGNKATZLOBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














